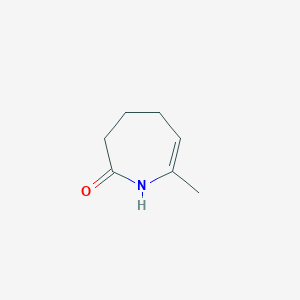![molecular formula C15H19NOS B14220519 [2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol CAS No. 832155-14-3](/img/structure/B14220519.png)
[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a thiazole ring substituted with a 2,6-diethylphenyl group and a hydroxymethyl group at the 5-position.
Preparation Methods
The synthesis of [2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-diethylphenylamine and 4-methylthiazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the starting materials.
Formation of the Thiazole Ring: The 2,6-diethylphenylamine reacts with 4-methylthiazole in the presence of a suitable catalyst, such as palladium on carbon, to form the thiazole ring.
Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group at the 5-position of the thiazole ring. This is typically achieved using formaldehyde and a reducing agent such as sodium borohydride.
Chemical Reactions Analysis
[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding thiazolidine derivative using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Scientific Research Applications
[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.
Pathways: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol can be compared with other similar compounds, such as:
[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol: This compound has a similar structure but contains an oxazole ring
Properties
CAS No. |
832155-14-3 |
|---|---|
Molecular Formula |
C15H19NOS |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
[2-(2,6-diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C15H19NOS/c1-4-11-7-6-8-12(5-2)14(11)15-16-10(3)13(9-17)18-15/h6-8,17H,4-5,9H2,1-3H3 |
InChI Key |
AJBZFDOWAVHQHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)C2=NC(=C(S2)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(5-Bromopentyl)oxy]methyl}pyrene](/img/structure/B14220437.png)
![Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl-](/img/structure/B14220445.png)
![Methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]-](/img/structure/B14220449.png)
![6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide](/img/structure/B14220462.png)
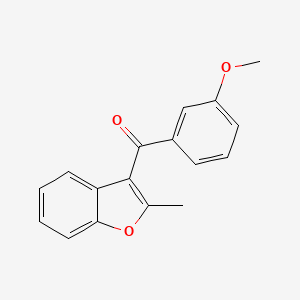

![2-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B14220478.png)
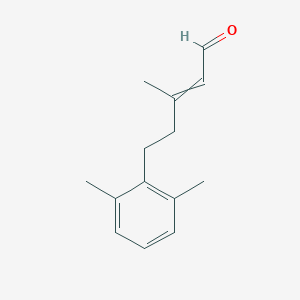
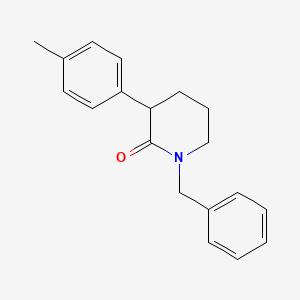
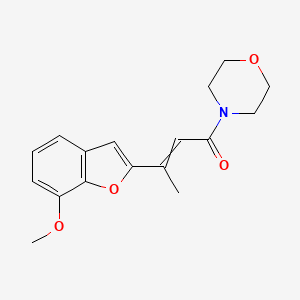
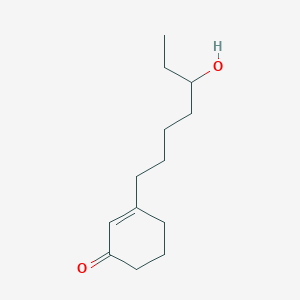
![8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one](/img/structure/B14220501.png)
![2-{5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]-1H-indol-3-yl}acetamide](/img/structure/B14220506.png)
